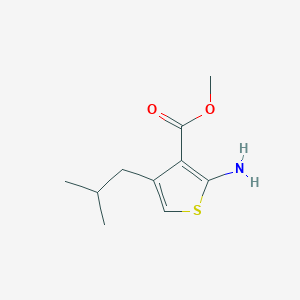

Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate

Description

Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate (CAS: 183562-37-0) is a thiophene derivative with the molecular formula C₁₀H₁₅NO₂S and a molecular weight of 213.30 g/mol . The compound features a methyl ester group at position 3, an amino group at position 2, and a 2-methylpropyl (isobutyl) substituent at position 4 of the thiophene ring. Its synthesis typically follows the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives . The compound’s structural features make it a candidate for pharmaceutical and agrochemical research, particularly in applications requiring heterocyclic scaffolds with tunable electronic and steric properties.

Properties

IUPAC Name |

methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-6(2)4-7-5-14-9(11)8(7)10(12)13-3/h5-6H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYAEAXXDWJBDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CSC(=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183562-37-0 | |

| Record name | methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate typically involves the reaction of 2-methylpropylamine with methyl 2-bromo-3-thiophenecarboxylate under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate has been investigated for its potential therapeutic effects, particularly:

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Intermediate for Complex Molecules : It can be used to synthesize more complex thiophene derivatives or other heterocycles.

- Functionalization Reactions : The presence of the amino and carboxylate groups allows for various functionalization reactions, enhancing its utility in creating diverse chemical entities.

Material Science

This compound is also being explored for applications in material science:

- Conductive Polymers : Thiophene derivatives are known for their electronic properties, making them suitable for use in conductive polymers and organic electronic devices.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading university explored the anti-inflammatory mechanisms of this compound in vitro. The study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, providing insights into its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate (CAS: 72965-15-2)

Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate (CAS: 349662-85-7)

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (CAS: Not specified)

Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate (CAS: 350990-02-2)

Ethyl 2-amino-4-phenylthiophene-3-carboxylate (VIWPUM)

- Molecular Formula: C₁₃H₁₃NO₂S

- Molecular Weight : 247.31 g/mol

- Key Differences :

- A phenyl group replaces the 2-methylpropyl substituent, enhancing aromatic interactions but reducing alkyl chain flexibility.

- This derivative highlights the impact of aromatic vs. aliphatic substituents on solubility and binding affinity .

Biological Activity

Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with a molecular formula of C10H15NO2S, is synthesized through specific chemical reactions that allow for the introduction of various functional groups that may enhance its biological efficacy.

The synthesis of this compound typically involves the reaction of 2-methylpropylamine with methyl 2-bromo-3-thiophenecarboxylate under basic conditions. The compound can undergo various chemical reactions, including oxidation and reduction, which may further modify its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO2S |

| Molecular Weight | 213.3 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

The anticancer potential of this compound has also been explored. It is suggested that this compound may inhibit tumor growth by interfering with key signaling pathways involved in cancer cell proliferation and survival, particularly those associated with the Akt signaling pathway . In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.

Table 2: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | , |

| Anticancer | Inhibits tumor growth in various cancer cell lines | , |

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within cells. For instance, it may modulate enzyme activity or receptor interactions that lead to apoptosis in cancer cells or disrupt cellular integrity in microbes .

Case Studies

Several case studies have highlighted the effectiveness of thiophene derivatives in clinical settings:

- Case Study on Anticancer Activity : A study evaluated the effects of thiophene derivatives on human leukemia cells, demonstrating significant cytotoxicity and induction of apoptosis through the modulation of the Akt pathway .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains, showing promising results in inhibiting bacterial growth and suggesting a potential role in developing new antibiotics .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Gewald reaction | Ketone, cyanoacetate, sulfur | 67–78 | |

| Post-synthetic acylation | Anhydrides, CH₂Cl₂, reflux | 47–78 |

How is this compound characterized structurally?

Characterization involves multi-spectral analysis:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions. For example:

- Thiophene ring protons resonate at δ 6.5–7.5 ppm.

- The 2-methylpropyl group shows distinct δ 1.0–1.5 ppm (CH₃) and δ 2.0–2.5 ppm (CH) signals .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = 255.12 g/mol) .

Advanced Research Questions

What computational strategies predict the reactivity of this compound in biological systems?

- Docking Studies : Molecular docking with target proteins (e.g., bacterial enzymes) evaluates binding affinity. For analogs, the 2-methylpropyl group enhances hydrophobic interactions in active sites .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Substituents like the ester group influence charge distribution .

- MD Simulations : Simulate stability in physiological conditions; the thiophene ring’s rigidity may reduce conformational flexibility .

How can contradictions in biological activity data be resolved?

Contradictions arise from assay variability or structural nuances. Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antibacterial vs. cytotoxicity screens) .

- Metabolite Profiling : HPLC-MS identifies degradation products that may confound activity (e.g., ester hydrolysis to carboxylic acids) .

- Structural Analog Comparison : Test derivatives (e.g., ethyl vs. methyl esters) to isolate substituent effects. For example, bulkier groups (2-methylpropyl) may improve membrane permeability .

Q. Table 2: Biological Activity of Analogs

| Derivative | Target (MIC, µg/mL) | Mechanism | Reference |

|---|---|---|---|

| Methyl ester | S. aureus (8.2) | Membrane disruption | |

| Ethyl ester | E. coli (12.5) | Enzyme inhibition |

What safety protocols are critical for handling this compound?

- PPE : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact (H315, H319) .

- Ventilation : Maintain fume hoods for synthesis steps involving volatile reagents (e.g., CH₂Cl₂) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal (pH 6–8) .

How does the 2-methylpropyl substituent influence physicochemical properties?

- Lipophilicity : The branched alkyl chain increases logP (predicted ~3.5), enhancing blood-brain barrier penetration .

- Solubility : Reduced aqueous solubility (≤1 mg/mL) necessitates DMSO or ethanol as solvents for in vitro assays .

- Stability : The substituent resists metabolic oxidation compared to linear chains, as shown in microsomal studies .

Methodological Notes

- Spectral Data Interpretation : Always compare experimental NMR shifts with simulated spectra (e.g., ChemDraw) to confirm assignments .

- Reaction Optimization : Vary solvent (DMF vs. THF), temperature, and catalyst (e.g., piperidine) to improve yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.